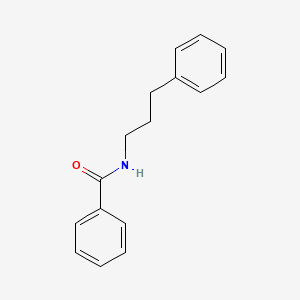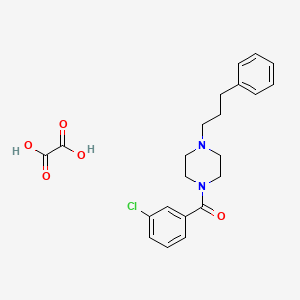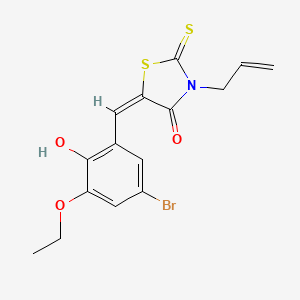![molecular formula C16H11N5O5S B5105290 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5105290.png)
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid
Descripción general
Descripción
4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C16H11N5O5S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.04808964 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescence Sensitization in Eu(III) and Tb(III)
Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to the compound , have been studied for their potential as sensitizers of Eu(III) and Tb(III) luminescence. These compounds have shown promising results in enhancing the luminescence efficiency in both solution and solid-state species, as characterized by luminescence spectroscopy and X-ray crystallography. The research highlights their potential application in fields such as optical materials and sensing technologies (Viswanathan & Bettencourt-Dias, 2006).
Role in Crystal Structure Formation
Studies have also explored the influence of thiophene derivatives, similar to our compound of interest, on the packing structure of crystals. By modifying thiophene with various functional groups, including nitrobenzoic acids, researchers have been able to observe significant changes in the crystal structure, attributed to intermolecular forces such as π−π interactions. This research provides insights into the design of materials with desired structural properties (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
Photolysis and CO2 Elimination
Research into photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, which share structural similarities with the compound , has shown the ability for these compounds to undergo photochemical transformations. This process results in the elimination of CO2 and absorption of O2, suggesting potential applications in photochemical reactions and environmental chemistry (Lin & Abe, 2021).
Coordination Polymers and Luminescence
Another areaof research involving similar compounds includes the study of coordination polymers. Specifically, research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, which are structurally related, has been conducted. These studies focus on the effects of ligand modifications on the structures and properties of metal complexes. The research has implications for material science, particularly in the development of polymers with specific optical and structural characteristics (Song et al., 2009).
Antihypertensive Activity
In the field of medicinal chemistry, compounds structurally similar to 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid have been synthesized and evaluated for their potential as antihypertensive agents. Studies have shown significant activity in this regard, highlighting the potential of these compounds in the development of new therapeutics (Sharma, Kohli, & Sharma, 2010).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Research on 1-(4-nitrophenyl)-5-amino-1H-tetrazole, a compound with a similar structure, demonstrates its effectiveness in inhibiting corrosion of stainless steel in acidic environments. Such studies are crucial in the development of new corrosion inhibitors for industrial applications (Ehsani et al., 2014).
Synthesis of Novel Compounds
Research in organic chemistry has explored the synthesis of new compounds using nitrophenyl-thiadiazole derivatives. This area of study is significant for expanding the range of available compounds with potential applications in various fields, including pharmaceuticals and materials science (Androsov & Neckers, 2007).
Propiedades
IUPAC Name |
4-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O5S/c22-14(10-1-7-13(8-2-10)21(25)26)9-27-16-17-18-19-20(16)12-5-3-11(4-6-12)15(23)24/h1-8H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIQVTKVZCHUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5105216.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5105220.png)

![propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5105236.png)
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5105238.png)
![4-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5105245.png)

![N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5105259.png)
![4-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5105260.png)

![9-{3-[(4-chloro-1-naphthyl)oxy]propyl}-9H-carbazole](/img/structure/B5105273.png)
![2-ethyl-1-[(5-nitro-2-thienyl)methyl]piperidine](/img/structure/B5105285.png)


